molecular formula C28H29D8ClN4O2S B1149971 Lurasidone D8 Hydrochloride

Lurasidone D8 Hydrochloride

Cat. No. B1149971
M. Wt: 537.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lurasidone D8 Hydrochloride is the deuterium labeled Lurasidone, which is an inhibitor of Dopamine D2, 5-HT2A, 5-HT7, 5-HT1A and noradrenaline α2C.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Properties

Lurasidone hydrochloride, including its D8 form, is known for its high binding affinity for various receptors, such as dopamine D2, serotonin 5-HT2A, 5-HT7, 5-HT1A, and noradrenaline α2C receptors. Its unique pharmacological profile, which includes potent effects predictive of antipsychotic activity and the potential for minimal extrapyramidal side effects, has been extensively studied (Ishibashi et al., 2010). Lurasidone's pharmacokinetics, such as its peak plasma concentrations, elimination half-life, and dose proportionality, have also been a significant focus of research (Greenberg & Citrome, 2017).

Solubility and Dissolution Studies

Studies have focused on the solubility and dissolution of lurasidone hydrochloride, addressing challenges like its low solubility and the gelation of its amorphous form. Approaches such as amorphization and the use of adsorbate techniques have been explored to improve its solubility and dissolution rate, which are critical for its bioavailability (Qian et al., 2017), (Lu et al., 2016).

Complexation and Formulation Techniques

The development of complexes and formulation techniques like solid dispersion adsorbate and coamorphous systems have been investigated to enhance the dissolution and stability of lurasidone hydrochloride. These studies aim to improve the drug's pharmacokinetic properties and its efficacy in clinical use (Londhe et al., 2018), (Heng et al., 2019).

Clinical Efficacy in Psychotic and Mood Disorders

Clinical studies have been conducted to assess the efficacy and safety of lurasidone in treating schizophrenia and mood disorders. These studies highlight its potential benefits in cognitive functions and its tolerability profile, making it a candidate for treating various psychiatric conditions (Pompili et al., 2018), (Meyer et al., 2009).

Preclinical Studies and Receptor Affinity

Preclinical studies on lurasidone have focused on its receptor binding profiles and its effects on animal models, particularly regarding its impact on learning and memory. These studies contribute to understanding the drug's mechanism of action and potential therapeutic applications in cognitive impairments associated with psychiatric disorders (Ishiyama et al., 2007).

properties

Molecular Formula

C28H29D8ClN4O2S

Molecular Weight

537.19

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.